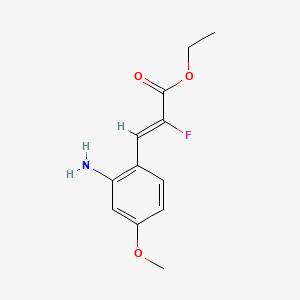![molecular formula C23H21NO4 B13540531 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:
IUPAC Name: (1R,5S)-8-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid.
Molecular Formula: C₂₃H₂₃NO₄.
Molecular Weight: 377.44 g/mol.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fmoc (Fluoren-9-ylmethoxy)carbonyl strategy. Fmoc is a protecting group used in peptide synthesis. The compound can be prepared through the following steps:
Introduction of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced onto the amine functionality.
Ring Formation: Cyclization of the Fmoc-protected amine with appropriate reagents leads to the formation of the bicyclic core.
Deprotection: Removal of the Fmoc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the Fmoc-based strategy remains a key starting point.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives.
- Reduction: Secondary amines.
Applications De Recherche Scientifique
This compound finds applications across various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand or substrate in enzyme studies.
Medicine: Investigated for pharmacological properties.
Industry: Used in the synthesis of specialized materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While unique, this compound shares structural features with tropane alkaloids. Tropanes exhibit diverse biological activities . further studies are needed to fully elucidate its distinct properties.
Propriétés
Formule moléculaire |
C23H21NO4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,15-16,21H,9-10,12-13H2,(H,25,26) |
Clé InChI |
YJJYHOPRNFPURM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


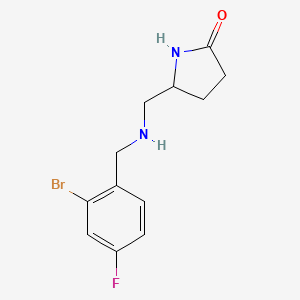
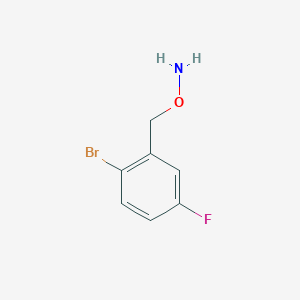

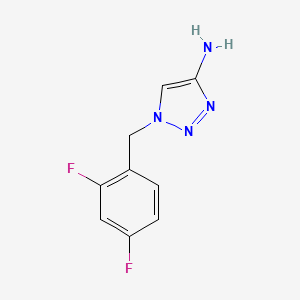

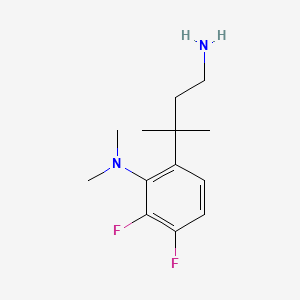
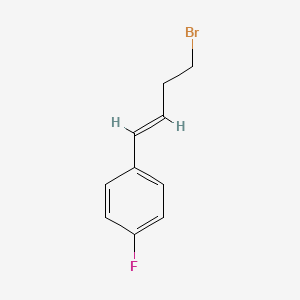
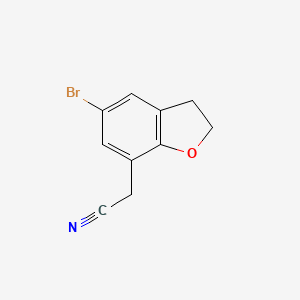
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
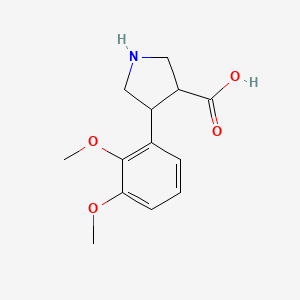
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
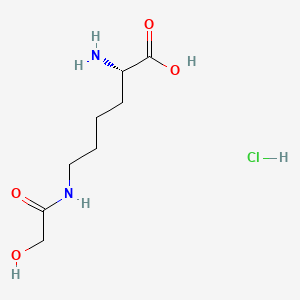
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
